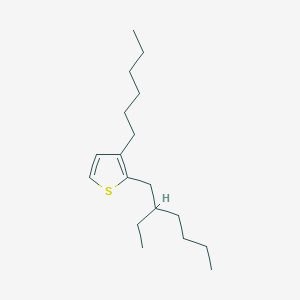

2-(2-Ethylhexyl)-3-hexylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H32S |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

2-(2-ethylhexyl)-3-hexylthiophene |

InChI |

InChI=1S/C18H32S/c1-4-7-9-10-12-17-13-14-19-18(17)15-16(6-3)11-8-5-2/h13-14,16H,4-12,15H2,1-3H3 |

InChI Key |

UAJIXPZZXMMNMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC=C1)CC(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Ethylhexyl 3 Hexylthiophene Monomers and Polymers

Monomer Synthesis Routes for Alkylthiophenes

The synthesis of 2,3-dialkylthiophene monomers like 2-(2-ethylhexyl)-3-hexylthiophene can be approached through several synthetic pathways. These routes often involve the construction of the thiophene (B33073) ring or the introduction of the alkyl side chains onto a pre-existing thiophene core.

One common strategy involves the use of thiophene or its derivatives as starting materials, followed by sequential alkylation reactions. For instance, a thiophene ring can be halogenated and then subjected to cross-coupling reactions, such as Kumada or Suzuki coupling, with appropriate alkyl Grignard or boronic acid reagents to introduce the hexyl and 2-ethylhexyl groups. The regioselectivity of these reactions is a crucial aspect, and protecting groups may be employed to direct the alkylation to the desired positions.

Alternatively, the thiophene ring itself can be constructed with the alkyl substituents already in place. This can be achieved through various ring-closure reactions. For example, a 1,4-dicarbonyl compound bearing the desired alkyl chains can be reacted with a sulfur source like Lawesson's reagent to form the thiophene ring.

The purification of the resulting monomer is a critical step to ensure high-quality polymers. Techniques such as distillation and chromatography are commonly used to obtain the pure this compound monomer. ossila.com

Polymerization Strategies for Poly[this compound]

The polymerization of this compound can be achieved through several methods, each offering distinct advantages in terms of polymer properties like molecular weight, regioregularity, and polydispersity. The choice of polymerization technique significantly impacts the performance of the resulting polymer in electronic devices. A series of highly regioregular poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s have been synthesized, demonstrating control over block ratios and molecular weights. researchgate.net

Catalyst-Transfer Polymerization (CTP), often carried out via Grignard Metathesis (GRIM), is a powerful chain-growth polymerization method for synthesizing well-defined conjugated polymers. umich.educmu.edu This technique allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the ability to create block copolymers. umich.eduresearchgate.netcmu.edu

In the GRIM method, a dihalo-monomer is treated with a Grignard reagent to form a magnesium-halogen exchange product. cmu.edu The addition of a nickel or palladium catalyst then initiates polymerization. cmu.edursc.org The catalyst "walks" along the polymer chain as it grows, leading to a "living" polymerization character. researchgate.net This method is known to produce highly regioregular polymers, which is crucial for achieving high charge carrier mobility. cmu.edu For instance, nickel-catalyzed quasi-living polymerization has been successfully used to synthesize highly regioregular poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s. researchgate.net

| Polymerization Method | Catalyst Example | Key Features |

| GRIM | Ni(dppp)Cl₂ | Chain-growth mechanism, high regioregularity, controlled molecular weight. cmu.eduntu.edu.tw |

| CTP | Pd-PEPPSI-IPent | Can be performed under air-tolerant conditions, yields well-defined polymers. umich.eduumich.edu |

Oxidative polymerization using ferric chloride (FeCl₃) is a straightforward and widely used method for synthesizing poly(3-alkylthiophene)s. kpi.uacolab.ws In this process, the monomer is oxidized by FeCl₃, leading to the formation of radical cations that subsequently couple to form the polymer chain. nih.govmdpi.com

The reaction conditions, such as the monomer-to-oxidant ratio, temperature, and solvent, can influence the molecular weight and regioregularity of the resulting polymer. epa.gov While generally producing polymers with broader molecular weight distributions compared to CTP methods, oxidative polymerization is a cost-effective and scalable approach. colab.wsnih.gov Investigations have shown that the physical state of FeCl₃ (solid vs. dissolved) plays a role in its activity as an oxidant. kpi.uacolab.ws

| Oxidant | Key Characteristics |

| FeCl₃ | Simple, cost-effective, can produce high molecular weight polymers. kpi.uacolab.wsnih.gov |

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations. researchgate.netnih.gov This method avoids the need for pre-metalated monomers (like organotin or organoboron reagents) by directly coupling C-H bonds with C-halogen bonds. researchgate.netnih.gov

For the polymerization of alkylthiophenes, a dihalo-monomer is typically polymerized using a palladium catalyst in the presence of a base and a ligand. researchgate.netresearchgate.net The choice of catalyst, ligand, base, and reaction temperature is critical for achieving high molecular weights and controlling the regioregularity of the polymer. researchgate.netacs.org DArP has been successfully used to synthesize a variety of poly(3-alkylthiophene)s, including those with fluorine-containing units. acs.org

| Catalyst System | Key Advantages |

| Pd(OAc)₂ / Ligand | Atom-economical, avoids toxic organometallic reagents. researchgate.netnih.gov |

Nickel-catalyzed deprotonative polycondensation is another method for the synthesis of poly(3-alkylthiophene)s. This approach involves the deprotonation of the thiophene monomer at the 5-position, followed by nickel-catalyzed polymerization. The use of specific bases, such as Knochel's base (i-PrMgCl·LiCl), can lead to highly regioselective deprotonation, resulting in polymers with very high head-to-tail regioregularity. ntu.edu.tw This high degree of control over the polymer's microstructure is beneficial for optimizing its electronic properties.

Polymerization mediated by Rieke zinc involves the use of a highly reactive form of zinc (Zn*) to prepare organozinc intermediates from dihalo-thiophenes. acs.orguhasselt.bepsu.edu These intermediates then undergo nickel- or palladium-catalyzed polymerization. Rieke zinc is known for its ability to react under mild conditions and its tolerance to various functional groups. psu.edu This method allows for the synthesis of highly regioregular poly(3-alkylthiophene)s. acs.orgscholarhub.vnscispace.com The "quality" of the Rieke zinc, which can be influenced by trace impurities in the starting materials, has been found to be a critical factor in the success of the polymerization. uhasselt.be

Control of Polymerization Parameters and Polymer Architecture

Regioregularity Control and its Impact on Polymerization

Regioregularity in polythiophenes refers to the uniformity of the head-to-tail (HT) linkages between monomer units. A high degree of regioregularity is crucial for achieving the desired electronic and optical properties, as it promotes planar chain conformations and facilitates efficient charge transport through enhanced π-π stacking.

Several synthetic methods have been developed to achieve high regioregularity in poly(3-alkylthiophene)s (P3ATs), which are structurally similar to P3EHT. The Grignard Metathesis (GRIM) polymerization is a widely used technique that offers a simple, fast, and scalable route to highly regioregular P3HT at room temperature. researchgate.net This method utilizes commercially available Grignard reagents and avoids the need for cryogenic temperatures, making it industrially viable. researchgate.net

The degree of regioregularity has a profound impact on the polymer's physical properties. Studies on poly(3-hexylthiophene) (P3HT) have shown that even small variations in regioregularity (e.g., 86%, 90%, and 96%) can significantly affect the thermal stability of polymer-fullerene solar cell composites. nih.govacs.org Polymers with slightly lower regioregularity can lead to composites with enhanced thermal stability due to a reduced driving force for polymer crystallization. nih.govacs.org This suggests that a controlled amount of disorder can be beneficial in suppressing crystallization-driven phase separation. nih.govacs.org

The complete elimination of regiodefects, resulting in 100% regioregular P3HT, has been shown to dramatically improve electron mobility by several orders of magnitude compared to a 93% regioregular sample. chemrxiv.org This is attributed to a lower degree of disorder and a more favorable orientation for charge transfer between adjacent polymer chains. chemrxiv.org

The following table summarizes the impact of regioregularity on the properties of poly(3-hexylthiophene), a close analog to P3EHT.

| Regioregularity (%) | Key Findings | Reference |

| 86, 90, 96 | Lower regioregularity led to enhanced thermal stability in solar cell blends. All samples achieved similar peak efficiencies (~4%). | nih.govacs.org |

| 93 vs. 100 | Elimination of regiodefects improved electron mobility by three orders of magnitude. | chemrxiv.org |

| High vs. Low (in blends) | Blending a small amount of high regioregularity P3HT with a low regioregularity matrix improved hole mobility significantly while enhancing mechanical toughness. | researchgate.net |

Molecular Weight and Polydispersity Index Management

The molecular weight (MW) and polydispersity index (PDI) are critical parameters that influence the processability, morphology, and electronic properties of conjugated polymers. Controlled or "living" polymerization techniques are essential for synthesizing polymers with a predictable MW and a narrow PDI.

Chain-growth polymerization methods, such as catalyst-transfer polycondensation, have enabled the synthesis of regioregular P3HT with controlled molecular weights and narrow molecular weight distributions. nih.gov For instance, using an external initiator like cis-chloro(phenyl)(dppp)nickel(II) or cis-chloro(o-tolyl)(dppp)nickel(II) with a 1,3-bis(diphenylphosphino)propane (B126693) (dppp) ligand has demonstrated the ability to achieve this level of control. nih.gov This approach allows for the predictable synthesis of polymers where the molecular weight is determined by the monomer-to-initiator ratio.

The management of MW and PDI is crucial for optimizing the performance of organic electronic devices. For example, in organic field-effect transistors (OFETs), higher molecular weight P3HT generally leads to higher charge carrier mobility due to increased chain entanglement and connectivity between crystalline domains. However, very high molecular weights can negatively impact solubility and processability.

The initial concentration of the monomer can also be used as a tool to control the molecular weight of the resulting polymer. rsc.org Higher monomer concentrations generally lead to higher molecular weights due to increased collision frequency between reacting species. rsc.org

The table below presents data on P3HT synthesized with controlled molecular weight and PDI.

| Initiator/Method | Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Feature | Reference |

| cis-chloro(o-tolyl)(dppp)nickel(II) | Controlled by monomer/initiator ratio | Narrow | Externally initiated, controlled chain-growth polymerization | nih.gov |

| GRIM Polymerization (Flow Synthesis) | 6,240 - 40,300 g/mol | Favorable compared to batch methods | Consistent production with narrow tolerance in physical properties | newcastle.edu.au |

| Oxidative Coupling with FeCl3 | Varies with monomer concentration | Broad | Simple and cost-effective, but less controlled | rsc.org |

Synthesis of Block Copolymers (e.g., Poly(3-hexylthiophene)-block-poly(this compound))

Block copolymers composed of different polythiophene segments, such as poly(3-hexylthiophene)-block-poly(this compound) (P3HT-b-P3EHT), offer a powerful strategy for controlling the morphology of thin films at the nanoscale. The distinct properties of the constituent blocks can drive self-assembly into well-defined nanostructures, which is highly desirable for applications like bulk heterojunction solar cells and organic field-effect transistors.

The synthesis of such block copolymers is typically achieved through living polymerization techniques, where one monomer is polymerized first to form a living polymer chain, followed by the sequential addition and polymerization of the second monomer. Catalyst-transfer polycondensation is a prominent method for synthesizing all-conjugated block copolymers. researchgate.net

The self-assembly of P3HT-b-P3EHT block copolymers can lead to the formation of well-ordered structures like nanowires. researchgate.net The crystallization of the P3HT block can drive the formation of these structures, with the P3EHT block forming a surrounding amorphous matrix. This controlled phase separation is beneficial for creating bicontinuous networks for efficient charge transport and collection in solar cells.

The table below provides examples of polythiophene-based block copolymers and their characteristics.

| Block Copolymer | Synthetic Method | Key Morphological Feature | Reference |

| P3HT (regioregular)-b-P3HT (regiorandom) | Catalyst-transfer polycondensation | Formation of long nanowires driven by the crystalline regioregular block | rsc.org |

| P3HT-b-P3EHT | Catalyst-transfer polycondensation | Crystallization-driven self-assembly into cross-linked nanowires | researchgate.net |

| P3HT-b-poly(3-dodecylthiophene) | Not specified | Competition between microphase separation and crystallization | acs.org |

Influence of Reaction Conditions (Temperature, Solvents, Additives, External Electric Fields) on Polymerization Outcomes

The outcome of the polymerization of 3-alkylthiophenes is highly sensitive to various reaction conditions. These factors can influence the polymerization rate, molecular weight, regioregularity, and ultimately the properties of the final polymer.

Temperature: Polymerization temperature can play a vital role in determining the regioregularity of the polymer. rsc.org Generally, lower temperatures are favored in many polymerization methods to enhance regioselectivity.

Solvents: The choice of solvent can affect the solubility of the monomer, the growing polymer chains, and the catalyst, thereby influencing the polymerization kinetics and the properties of the resulting polymer. For GRIM polymerization, solvents like tetrahydrofuran (B95107) (THF) are commonly used. nih.gov

Additives: Additives can be used to control the polymerization process. For instance, in some catalyst systems, ligands like 1,3-bis(diphenylphosphino)propane (dppp) are crucial for achieving controlled chain-growth polymerization. nih.gov

External Electric Fields: A novel approach to controlling regioregularity is the application of an external electric field (EEF) during oxidative coupling polymerization with FeCl3. rsc.org The application of an EEF has been shown to significantly improve the regioregularity of P3HT, with the most significant effect observed when going from no field to a field of 100 V. rsc.org This is attributed to the alignment of cationic radicals under the influence of the electric field. rsc.org

The following table summarizes the effects of different reaction conditions on the polymerization of 3-hexylthiophene.

| Reaction Condition | Effect | Mechanism/Observation | Reference |

| External Electric Field (EEF) | Increased regioregularity | Alignment of cationic radicals under the EEF. | rsc.org |

| Monomer Concentration | Higher concentration leads to higher molecular weight | Increased effective collision between reacting species. | rsc.org |

| Sonication | Enhanced regioregularity | Can have a synergistic effect with EEF. | rsc.org |

| Ligand (dppp) | Enables controlled polymerization | Forms a stable catalyst complex for chain-growth. | nih.gov |

Advanced Structural and Morphological Investigations of Poly 2 2 Ethylhexyl 3 Hexylthiophene Films

Crystalline Structure and Intermolecular Packing Arrangements

The arrangement of polymer chains in the solid state is a critical determinant of the material's electronic properties. For polythiophenes, this organization is typically characterized by a hierarchical structure involving lamellar stacking and π-π interactions.

Lamellar Stacking and π-π Interfacial Interactions

Like other poly(3-alkylthiophene)s (P3ATs), Poly[2-(2-Ethylhexyl)-3-hexylthiophene] is expected to self-organize into a semicrystalline structure. This structure is characterized by two primary modes of packing: lamellar stacking and π-π stacking. The polymer backbones form two-dimensional sheets through π-π interactions between the conjugated thiophene (B33073) rings. ntu.edu.tw These sheets are then separated by the insulating alkyl side chains, creating a lamellar structure. acs.org

In the well-studied analogue, poly(3-hexylthiophene) (P3HT), the crystal structure is typically a monoclinic unit cell with two chains per cell. osti.gov The stacking of successive polythiophene backbones results in short interplanar distances, which are crucial for efficient charge transport. osti.gov The distance between the π-stacked backbones is a key parameter, with shorter distances generally leading to better electronic coupling.

π-π stacking direction: The arrangement of the conjugated backbones.

Lamellar stacking direction: The separation of the conjugated planes by the alkyl side chains.

Chain backbone direction: The orientation of the polymer chain itself. ijpsonline.com

The interaction energies in these stacking arrangements are complex, with dispersion forces playing a crucial role in the stabilization of both π-stacked and lamellar structures. acs.org

Influence of Branched Alkyl Side Chains on Molecular Conformation and Packing

The presence of a branched 2-ethylhexyl group alongside a linear hexyl group introduces significant steric hindrance that influences the molecular packing of Poly[this compound]. Studies on various P3ATs with branched side chains have shown that the position of the branching point is a critical factor. osti.govresearchgate.netrsc.org

When the branching point is closer to the polymer backbone, as is the case with the 2-ethylhexyl group, it leads to several notable effects:

Increased π-π Stacking Distance: The steric bulk of the branched chain can disrupt the close packing of the polymer backbones, leading to an increased π-π stacking distance. ornl.govresearchgate.net This can, in turn, weaken the electronic coupling between chains.

Suppressed Crystallization: The incorporation of branched side chains has been shown to inhibit the crystallization of P3ATs, resulting in a dramatic decrease in the crystallization rate. ornl.govresearchgate.net This is due to the increased steric hindrance that makes it more difficult for the polymer chains to adopt an ordered arrangement.

Tighter Packing in the Side-Chain Direction: Interestingly, while the π-π stacking may be loosened, grazing-incidence wide-angle X-ray scattering (GIWAXS) studies on related polymers have shown that branching closer to the backbone can cause tighter packing in the side-chain direction. osti.govresearchgate.netrsc.org

The interplay between the linear hexyl chain, which tends to promote ordered packing, and the branched ethylhexyl chain, which disrupts it, results in a complex final morphology. The hexyl-substituted molecules often show marked differences in solid-state packing compared to their unsubstituted analogs. researchgate.net The specific conformation adopted by the thiophene rings (e.g., syn vs. anti) can also be influenced by the nature of the side chains. researchgate.net

Thin Film Morphology and Nanostructure Formation

The processing of Poly[this compound] into thin films results in the formation of complex nanostructures that are highly dependent on the processing conditions.

Self-Assembly and Microphase Separation Phenomena

The highly regular chain structure of P3ATs facilitates their self-organization into two-dimensional sheets through inter-chain stacking, leading to highly crystalline properties. ntu.edu.tw In solution, P3ATs can form aggregates and self-assemble into various nanostructures such as nanowires, nanoribbons, and micelles. researchgate.net The driving force for this self-assembly is the strong π-π interaction between the polymer backbones.

When cast into a thin film, these self-assembled structures can lead to microphase separation, where crystalline domains are embedded within a more amorphous matrix. The degree of self-organization can be influenced by factors such as the choice of solvent and the rate of film growth. ntu.edu.tw The use of mixed selective solvents can provide a means to control the self-assembly of all-conjugated diblock copolymers of poly(3-alkylthiophene)s into various nanostructured morphologies. researchgate.net

Effects of Thermal Annealing on Film Microstructure

Thermal annealing is a common post-processing technique used to improve the structural order and, consequently, the electronic properties of polymer thin films. Annealing a film of a P3AT, such as Poly[this compound], above its glass transition temperature allows for increased chain mobility, which can lead to:

Increased Crystallinity: Annealing generally improves the crystallinity of P3HT films. researchgate.net This is due to the polymer chains having sufficient energy and mobility to rearrange into more ordered, crystalline domains.

Larger Crystal Grains: The increased mobility can also lead to the growth of larger crystal grains. usherbrooke.ca

Changes in Molecular Orientation: The orientation of the crystalline domains with respect to the substrate can be altered by annealing. researchgate.net

The effects of annealing are complex and can depend on multiple factors, including the regioregularity of the polymer, the nature of the substrate, and the annealing temperature and time. researchgate.net For instance, in P3HT, thermal annealing around the onset of the melting point can result in the highest interchain and intrachain orders while preserving the original morphological features. rsc.org

Below is a table summarizing the general effects of thermal annealing on the microstructure of P3AT films:

| Property | Effect of Thermal Annealing |

| Crystallinity | Generally increases |

| Crystal Grain Size | Tends to increase |

| Molecular Orientation | Can be modified |

| π-π Stacking Distance | May decrease due to improved packing |

| Lamellar Spacing | Can show complex changes |

This is an interactive table. You can sort the data by clicking on the column headers.

Role of Polymer Additives in Controlling Crystal Morphology and Alignment

The introduction of polymer additives into a solution of Poly[this compound] before film casting can be a powerful method to control the crystallization process and the resulting film morphology. Additives can influence crystallization in several ways: ijpsonline.comuni-hannover.de

Nucleation Sites: Additives can act as nucleation sites, promoting the formation of a higher density of smaller crystallites.

Crystal Growth Inhibition: Conversely, some polymers can adsorb onto the surface of growing crystals, inhibiting their growth and leading to a different crystal habit. ijpsonline.com

Template for Alignment: Certain additives can act as templates, directing the alignment of the polymer chains during crystallization.

For example, blending P3HT with block copolymers has been shown to influence the formation of long-range ordered nanostructures. researchgate.net The choice of additive and its concentration are critical parameters that need to be optimized to achieve the desired morphology. The interaction between the host polymer and the additive, as well as their relative solubilities, will dictate the final structure of the blend. uni-hannover.de

Based on a comprehensive search of available literature, there is currently insufficient specific data on the polymer Poly[this compound] to generate the detailed article as requested.

The vast majority of published research focuses on the related and more common polymer, Poly(3-hexylthiophene) (P3HT), or other derivatives like poly(3-(2'-ethyl)hexylthiophene) (P3EHT).

Therefore, detailed experimental findings and data tables for Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), and Differential Scanning Calorimetry (DSC) specifically for Poly[this compound] films are not available in the public domain. Writing the article according to the strict outline provided would not be possible without the required scientifically accurate data for this specific compound.

Theoretical and Computational Studies on 2 2 Ethylhexyl 3 Hexylthiophene Systems

Quantum Mechanical Simulations (e.g., Density Functional Theory)

Quantum mechanical simulations, especially those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and conformational properties of P3HT systems. These methods allow for a detailed analysis at the atomic level, providing a foundation for understanding more complex phenomena.

Conformational Analysis and Prediction of Coplanarity

The conformation of the thiophene (B33073) backbone and the orientation of the alkyl side chains are critical determinants of the electronic properties of P3HT. DFT calculations have been extensively used to investigate the torsional potentials and preferred conformations of P3HT oligomers.

Fully relaxed P3HT oligomers have been studied using large-scale DFT calculations, revealing that the lowest energy conformations often have skeletal structures that are far from planar. researchgate.net For instance, calculations have found that the most stable conformations have each hexyl group oriented about 74° out of the plane of the thiophene ring, with the backbone twist angle being approximately 47° out of plane. researchgate.net These non-planar conformations can be lower in energy than the planar geometry by about 30 meV per monomer. researchgate.net

The presence of the hexyl side chains introduces steric hindrance, which in turn lowers the energy barrier for cis-trans isomerization compared to unsubstituted polythiophene. researchgate.net This is due to nonbonded repulsive interactions in near-planar conformations. researchgate.net The torsional potentials for both the backbone and the hexyl side chains have been shown to converge as the oligomer length increases, typically reaching their limit by the octamer. researchgate.net The small energy differences between various conformations (often within the range of thermal energy, kT) suggest that in a condensed phase, intermolecular interactions will be the primary factor in determining the actual conformations observed. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| Hexyl Group Orientation | ~74° out of plane | Influences inter-chain packing and solubility. |

| Backbone Twist Angle | ~47° out of plane | Affects the degree of π-conjugation along the polymer backbone. |

| Energy Difference (Non-planar vs. Planar) | ~30 meV per monomer lower for non-planar | Indicates a preference for non-planar conformations in isolated chains. |

Prediction of Electronic Structure and Energy Levels

DFT is a powerful tool for predicting the electronic structure of conjugated polymers, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are crucial for applications in electronic devices as they determine the material's bandgap, ionization potential, and electron affinity.

For P3HT, DFT calculations have been employed to study how chemical modifications to the thiophene ring can alter its electronic properties. unesp.brresearchgate.net Studies on various P3HT derivatives have shown that it is possible to significantly reduce the bandgap while maintaining solubility and stability, primarily through the addition of oxygen atoms or conjugated organic groups to the thiophene ring. unesp.br

Theoretical studies combining DFT with tight-binding models have been developed to efficiently predict the electronic properties of long polymer chains by extrapolating from the properties of monomers and dimers. dtu.dk This approach has demonstrated high accuracy, with a mean absolute error of less than 50 meV for HOMO and LUMO energies when compared to full DFT calculations on longer oligomers. dtu.dk

The electronic structure of blends containing P3HT, such as those with fullerenes, has also been a subject of intense theoretical investigation. DFT calculations on P3HT/fullerene supramolecules indicate that the mixing of the polymer and fullerene wave functions gives rise to the electronic structure of the blend. researchgate.net

| Property | Theoretical Approach | Key Findings |

|---|---|---|

| HOMO/LUMO Levels | DFT | Can be tuned by chemical substitution on the thiophene ring. unesp.brresearchgate.net |

| Bandgap | DFT | Can be significantly reduced by adding specific functional groups. unesp.br |

| Electronic Properties of Long Chains | DFT + Tight-Binding Model | Accurate prediction by extrapolation from monomer and dimer properties. dtu.dk |

Simulation of Degradation Pathways and Reaction Mechanisms

The degradation of thiophene-containing materials can limit the lifetime of organic electronic devices. While specific computational simulations of the degradation pathways for 2-(2-Ethylhexyl)-3-hexylthiophene or P3HT are not widely reported, studies on the metabolism and degradation of substituted thiophenes in other contexts provide some insights.

The metabolism of thiophenes can involve cytochrome P450-dependent formation of reactive metabolites like thiophene S-oxides and thiophene epoxides. acs.org These electrophilic intermediates can be responsible for toxicity in biological systems. acs.org The specific metabolic pathways are influenced by the nature and position of substituents on the thiophene ring. femaflavor.org For instance, in vivo studies of unsubstituted thiophene show biotransformation into mercapturic acid metabolites through S-oxidation reactions. femaflavor.org

In the context of materials science, the degradation of thiophene and its derivatives has been studied using methods like ionizing radiation. iaea.orgresearchgate.net Such studies have identified degradation intermediates including thiophene 1-oxide, thiophen-2-ol, and 2,3-dihydrothiophen-2-ol, suggesting that degradation can proceed via oxidation of the sulfur atom or the thiophene ring. iaea.orgresearchgate.net While these are not computational simulations of reaction mechanisms, they provide potential pathways that could be investigated using quantum mechanical methods to understand the degradation of P3HT and related materials at a molecular level.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics and Monte Carlo simulations are powerful computational techniques used to study the collective behavior and temporal evolution of molecular systems, providing insights into the morphology and charge transport properties of P3HT in both solution and the solid state.

Modeling of Polymer Chain Conformations and Self-Assembly in Solution and Solid State

MD simulations have been extensively used to model the conformational behavior of P3HT chains. Atomistic and coarse-grained MD simulations have studied the conformation of single P3HT chains as a function of temperature, revealing the formation of bundle and toroid structures, with bundles being more prevalent at lower temperatures. uni-bayreuth.de

The self-assembly of P3HT, which is crucial for the performance of organic photovoltaic devices, has been investigated through MD simulations. nih.gov These simulations can predict the thermodynamic self-assembly under different conditions of temperature and solvent quality. nih.gov Optimized force fields for P3HT have been developed to accurately predict structural properties, showing good agreement with experimental data from grazing-incidence X-ray scattering. nih.gov

Simulations have also explored the orientation of P3HT molecules on self-assembled monolayers (SAMs), which are used to modify substrate surfaces. nih.gov These studies show that the energetically favorable orientation (edge-on vs. face-on) depends on the interplay between the intermolecular interactions of the P3HT chains and the interactions between the polymer and the SAM surface. nih.gov For example, while the edge-on orientation is generally more stable, the face-on orientation can be favored by stronger interactions with the SAM, particularly on hydrophilic surfaces. nih.gov

Simulation of Charge Transport (e.g., Hopping Mechanisms, Random Walk Models)

The transport of charge carriers (holes and electrons) in P3HT is a key process for its application in electronic devices. Theoretical models often describe charge transport in disordered organic semiconductors as a hopping process between localized states.

MD simulations have been combined with quantum chemical calculations to investigate the charge-transfer parameters in crystalline P3HT. nih.gov These studies have shown that thermal effects, such as conformational changes in the side chains, can increase the disorder in the torsion of the polymer backbone, which in turn affects charge transfer. nih.gov While intrachain transfer integrals may decrease slightly with temperature, their distribution broadens due to thermal motion. nih.gov Importantly, interchain transfer integrals are significant for both nearest and next-nearest neighboring chains, which has implications for the development of accurate charge transport models. nih.gov

Numerical simulations have been used to study photocurrent generation in P3HT-based solar cells. rug.nl By using experimentally determined electron and hole mobilities as input, these simulations have shown that the increase in hole mobility in the P3HT phase upon thermal annealing is a critical factor for enhancing device efficiency. rug.nl Furthermore, simulations suggest that the dissociation efficiency of electron-hole pairs at the donor-acceptor interface can be as high as 90% under short-circuit conditions. rug.nl

Investigation of Interfacial Processes and Exciton Dissociation at Donor-Acceptor Interfaces

Following a comprehensive review of theoretical and computational studies, it has been determined that there is a notable absence of specific research focused on the isolated compound This compound in the context of interfacial processes and exciton dissociation at donor-acceptor interfaces. The available scientific literature predominantly concentrates on Poly(3-hexylthiophene) (P3HT) , a well-characterized polymer synthesized from 3-hexylthiophene monomers, as the primary donor material in such investigations.

The phenomena of exciton generation, diffusion, and subsequent dissociation into free charge carriers at a donor-acceptor interface are fundamental processes in organic photovoltaic devices. These processes require a material that can absorb light within the solar spectrum and possess a conjugated electronic structure that allows for the formation and transport of excitons. Typically, these materials are conjugated polymers or specifically designed small molecules with extensive π-systems.

The compound this compound is a monomer unit. In its isolated form, it does not possess the extended conjugation necessary for efficient light absorption and exciton transport, which are prerequisites for studying exciton dissociation at an interface. Research in this field, therefore, utilizes polymers like P3HT, where thousands of monomer units are linked, creating a delocalized electronic system that is photoactive.

Theoretical and computational studies on related polythiophene systems, such as P3HT, provide foundational insights into the mechanisms governing interfacial phenomena. For instance, Density Functional Theory (DFT) calculations on P3HT-based interfaces have been used to model the electronic structure and charge distribution at the donor-acceptor junction. These studies reveal how the alignment of energy levels (HOMO and LUMO) between the donor polymer and an acceptor material (like fullerenes or inorganic nanoparticles) provides the driving force for charge separation.

For example, DFT calculations performed on simplified models of P3HT:TiO2 interfaces show a clear gain of electron density at the TiO2 surface and a corresponding loss from the thiophene rings of the polymer, confirming the role of the P3HT system as an effective electron donor. nih.govresearchgate.net Such computational models are crucial for understanding charge transfer dynamics.

Furthermore, molecular dynamics simulations of P3HT films have been employed to understand the molecular orientation and packing at interfaces, which critically influences charge transport and the efficiency of exciton dissociation. nih.gov These studies show that the side chains (in this case, hexyl groups) tend to be exposed at the interface, while the conjugated thiophene backbones orient themselves to facilitate charge transport. nih.gov

While these findings for P3HT are scientifically significant, it is crucial to reiterate that they cannot be directly extrapolated to the specific monomer this compound. The electronic and photophysical properties are fundamentally tied to the polymeric structure. Without polymerization, the individual monomer does not function as a donor material in the context of exciton dissociation studies.

Due to the lack of specific research on this compound for this topic, no detailed research findings or data tables can be provided as requested in the outline.

Research Applications in Organic Electronic Devices Utilizing Poly 2 2 Ethylhexyl 3 Hexylthiophene

Role in Organic Photovoltaic (OPV) Cells / Organic Solar Cells (OSCs)

Active Layer Composition and Device Architectures

The active layer of an organic solar cell is a critical component that influences device performance. In many high-performing organic solar cells, the active layer is structured as a bulk heterojunction (BHJ), which creates a large-scale network of donor and acceptor materials. ntu.edu.twresearchgate.net This architecture facilitates efficient charge separation at the donor-acceptor interface and subsequent transport of charge carriers to the electrodes. ntu.edu.tw

A common blend for the active layer consists of P3HT as the electron donor and a fullerene derivative, such as nih.govnih.gov-phenyl C61-butyric acid methyl ester (PCBM), as the electron acceptor. nih.govresearchgate.net The ratio of these components is a crucial parameter, with a 1:1 weight ratio often being optimal for achieving balanced electron and hole mobilities and a well-ordered blend structure. mdpi.comresearchgate.net The use of additives, such as low molecular weight P3HT, can further enhance device performance by compatibilizing the donor-acceptor interface at low concentrations. nih.gov

Device architectures for P3HT-based solar cells typically involve a transparent conductive oxide (like indium tin oxide, ITO) as the anode, followed by a hole transport layer (HTL) such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), the P3HT:PCBM active layer, and a low work function metal cathode (e.g., aluminum or calcium). mdpi.comsigmaaldrich.com The PEDOT:PSS layer helps to smooth the ITO surface and facilitate hole injection. mdpi.com Inverted architectures, where the charge collection polarity is reversed, are also explored.

Optimization of Power Conversion Efficiency (PCE) through Material Design and Blending

The power conversion efficiency (PCE) of P3HT-based organic solar cells can be significantly improved through careful material design and optimization of the active layer blend.

Material Design: The molecular weight of P3HT plays a crucial role in device performance, although the optimal molecular weight can vary depending on the specific device architecture and processing conditions. nih.govsemanticscholar.org Purification of the polymer to remove impurities like residual monomer and catalyst by-products has been shown to dramatically increase PCE. nih.gov For instance, purifying P3HT used in a blend with phenyl-C61-butyric acid methyl ester (PC60BM) resulted in an average PCE increase from 2.3% to 4.8%. nih.gov Furthermore, replacing PC60BM with indene-C60 bisadduct (IC60BA) led to a further increase in average PCE to 6.6%. nih.gov

Blending and Additives: The composition of the P3HT:fullerene blend is a key factor. Studies have shown that a 1:1 ratio of P3HT to PCBM often yields the highest efficiency. researchgate.net The use of solvent additives with high boiling points, such as 1-chloronaphthalene (B1664548) (CN), can optimize the morphology of the P3HT:IC70BA active layer, leading to a high PCE of 7.40%. rsc.org This is attributed to the formation of an improved interpenetrating network and enhanced light absorption. rsc.org Adding a small amount of amorphous, regiorandom P3HT to the standard crystalline, regioregular P3HT can improve the long-term stability of the solar cell by creating a more stable active layer structure. ntu.edu.twresearchgate.net

The following table summarizes the performance of P3HT-based solar cells with different acceptor materials and processing conditions.

| Donor | Acceptor | Additive/Processing | PCE (%) |

| P3HT (crude) | PC60BM | - | 2.3 |

| P3HT (purified) | PC60BM | - | 4.8 |

| P3HT (purified) | IC60BA | - | 6.6 |

| P3HT | IC70BA | 3 vol% CN | 7.40 |

| P3HT | PC61BM | - | 5.16 |

Table 1: Performance of P3HT-based organic solar cells with various acceptors and processing conditions. sigmaaldrich.comnih.govrsc.org

Factors Influencing Open-Circuit Voltage (V_oc), Short-Circuit Current Density (J_sc), and Fill Factor (FF)

Open-Circuit Voltage (V_oc): V_oc is primarily determined by the energy difference between the highest occupied molecular orbital (HOMO) of the donor (P3HT) and the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net A larger HOMO-LUMO gap generally leads to a higher V_oc. For P3HT:PCBM based solar cells, V_oc values are typically around 0.6 V. sigmaaldrich.com However, by using acceptors with a higher LUMO level, such as indene-C70 bisadduct (IC70BA), the V_oc can be increased to as high as 0.87 V. rsc.org

Short-Circuit Current Density (J_sc): J_sc is influenced by several factors, including the light absorption of the active layer, charge carrier mobility, and the efficiency of charge collection. ossila.com Optimizing the morphology of the P3HT:fullerene blend to create continuous pathways for charge transport is crucial for achieving a high J_sc. ntu.edu.tw The use of solvent additives can enhance the absorption of the active layer, leading to an increased J_sc. rsc.org For example, a J_sc of 11.35 mA cm⁻² has been achieved in a P3HT:IC70BA device with a CN additive. rsc.org

Fill Factor (FF): The fill factor is a measure of the "squareness" of the current-voltage (J-V) curve and is related to the series and shunt resistances within the device. ossila.comfluke.com A high FF indicates efficient extraction of the photogenerated charges. Factors that can lead to a low FF include high series resistance, low shunt resistance, and charge carrier recombination. ossila.com Optimizing the blend ratio, as well as post-fabrication treatments like thermal annealing, can improve the FF. researchgate.netresearchgate.net A high FF of 75.0% has been reported for P3HT:IC70BA solar cells. rsc.org

The table below shows typical values for these parameters in P3HT-based solar cells.

| Acceptor | V_oc (V) | J_sc (mA/cm²) | FF (%) |

| PC61BM | 0.64 | 11.3 | 69 |

| PC61BM | 0.63 | 9.5 | 68 |

| IC70BA | 0.87 | 11.35 | 75.0 |

Table 2: Key performance parameters of P3HT-based organic solar cells with different acceptors. sigmaaldrich.comrsc.org

Interfacial Engineering for Enhanced Charge Collection and Device Performance

Interfacial engineering plays a critical role in optimizing the performance of organic solar cells by improving charge collection and minimizing recombination losses at the interfaces between different layers. nih.gov

Active Layer Interfaces: Creating a well-defined nanostructure within the bulk heterojunction is essential for efficient charge separation and transport. nih.gov The addition of low molecular weight P3HT can act as a compatibilizer at the donor-acceptor interface, improving device performance. nih.gov The formation of a pseudo-bilayer (PBHJ) structure, where the donor and acceptor materials exhibit a vertical phase separation, can create more direct charge transport pathways to the electrodes, leading to higher efficiency. mdpi.com

Electrode Interfaces: The interface between the active layer and the electrodes is crucial for efficient charge extraction. The use of a hole transport layer like PEDOT:PSS between the ITO anode and the active layer is a common strategy to improve hole collection. mdpi.com Similarly, a cathode buffer material like PDIN can be used to enhance electron collection at the cathode. mdpi.com

Molecular Assembly: The orientation of the P3HT polymer chains at interfaces can significantly impact charge transport. nih.gov Techniques that promote an "edge-on" orientation of the P3HT chains, where the π-stacking direction is parallel to the substrate, are desirable for achieving high charge mobility. nih.gov Interfacial and confined molecular assembly can be used to create ordered structures of P3HT, which can enhance the electronic properties of the device. nih.govnih.gov

Applications in Organic Field-Effect Transistors (OFETs)

Poly[2-(2-Ethylhexyl)-3-hexylthiophene] is a p-type semiconductor that has been extensively investigated for its use in organic field-effect transistors (OFETs). researchgate.netmit.edu OFETs are key components in various electronic applications, including display drivers, smart cards, and low-cost memory devices. researchgate.net

Fabrication of Thin-Film Transistors and Device Characteristics

OFETs based on P3HT are typically fabricated in a thin-film transistor (TFT) structure. The most common configuration is the bottom-gate, top-contact architecture. wikipedia.org

Fabrication: The fabrication process generally involves depositing a gate electrode, followed by a gate dielectric layer (commonly SiO₂). mdpi.com The P3HT active layer is then deposited onto the dielectric, often by solution-based methods like spin-coating or drop-casting. researchgate.netresearchgate.net Finally, the source and drain electrodes (typically gold) are deposited on top of the P3HT layer. tcichemicals.com The choice of solvent for depositing the P3HT film is critical, as it influences the microstructure of the film, ranging from amorphous to well-defined fibrillar textures, which in turn affects the device performance. researchgate.net

Device Characteristics: The performance of an OFET is characterized by several key parameters:

Field-Effect Mobility (µ): This parameter quantifies how quickly charge carriers move through the semiconductor material under the influence of an electric field. Higher mobility leads to better device performance. researchgate.netmdpi.com For P3HT-based OFETs, mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs have been reported. researchgate.netrsc.org

On/Off Current Ratio (I_on/I_off): This is the ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is essential for the switching applications of transistors. mit.edu On/off ratios for P3HT OFETs can reach values as high as 3.0 x 10⁴. rsc.org

Threshold Voltage (V_th): This is the minimum gate voltage required to turn the transistor "on". psu.edu

The following table presents typical device characteristics for P3HT-based OFETs.

| Fabrication Method/Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |

| Thermally Cured PVP | ~0.1 | 1.2 x 10⁴ | - |

| Photo-Cured PVP | ~0.06 | 3.0 x 10⁴ | - |

| Drop-cast (CHCl₃) | 2.8 x 10⁻³ | - | - |

| TiO₂ Dielectric | 3.73 x 10⁻³ | - | +3 |

| Patterned rr-P3HT | 0.092 | - | - |

Table 3: Device characteristics of P3HT-based OFETs under various fabrication conditions. researchgate.netresearchgate.netrsc.orgrsc.org

Correlation between Film Morphology, Molecular Orientation, and Device Performance

The performance of organic electronic devices fabricated from semiconducting polymers like poly[this compound] is intrinsically linked to the morphology of the polymer film and the orientation of the polymer chains relative to the substrate and electrodes. These factors govern the efficiency of charge transport, which is a key determinant of device performance.

The arrangement of alkyl side chains on the thiophene (B33073) backbone plays a crucial role in the solid-state packing and crystallinity of the polymer. In the case of poly[this compound], the presence of two different alkyl chains—one linear (hexyl) and one branched (2-ethylhexyl)—at the 2 and 3 positions of the thiophene ring leads to an asymmetrical structure. This asymmetry can disrupt the regular packing that is characteristic of highly regioregular polymers like poly(3-hexylthiophene) (P3HT).

Studies on block copolymers incorporating poly(3-(2-ethylhexyl)thiophene) (P3EHT) have shown that the P3EHT block is significantly less crystalline than the P3HT block. researchgate.net This suggests that the branched ethylhexyl side chain hinders the close packing of the polymer backbones, leading to a more amorphous film morphology. researchgate.netntu.edu.tw While high crystallinity is often sought for achieving high charge carrier mobility, a certain degree of amorphousness can be beneficial for applications such as bulk heterojunction solar cells by improving the miscibility with fullerene acceptors. ntu.edu.tw

The molecular orientation of polythiophene chains in the thin film is critical for efficient charge transport. Two primary orientations are typically observed:

Edge-on: The thiophene rings are oriented perpendicular to the substrate, with the π-π stacking direction parallel to the substrate. This orientation is highly favorable for in-plane charge transport, which is essential for devices like organic field-effect transistors (OFETs). nih.govnih.gov

Face-on: The thiophene rings are oriented parallel to the substrate, with the π-π stacking direction perpendicular to the substrate. This orientation facilitates vertical charge transport, which is advantageous for devices such as organic solar cells and light-emitting diodes. nih.govcore.ac.uk

The final orientation is influenced by various processing parameters, including the choice of solvent, deposition method (e.g., spin coating, dip coating), and post-deposition treatments like thermal annealing. nih.govrsc.org For instance, using different solvents for nanoimprinting lithography of P3HT can result in either edge-on or a mix of face-on and edge-on orientations. rsc.org Similarly, mechanical rubbing and specific film transfer techniques can induce a preferred molecular alignment, significantly enhancing charge mobility in OFETs. nih.govnih.gov While specific studies on the homopolymer of this compound are limited, the principles derived from its close analogue, P3HT, demonstrate the profound impact of morphology control. For P3HT, enhancing crystallinity and achieving a preferential edge-on orientation has been shown to improve OFET mobility by over two orders of magnitude. nih.gov

The table below, based on data for the well-studied P3HT, illustrates the strong correlation between processing, morphology, and device performance in OFETs.

| Film Fabrication Method | Predominant Molecular Orientation | Field-Effect Mobility (μ) (cm²/V·s) | Reference |

|---|---|---|---|

| Spin Coating | Face-on | 8.0 x 10⁻⁴ | nih.gov |

| Dip Coating | Edge-on | 1.3 x 10⁻³ | nih.gov |

| Unidirectional Floating-Film Transfer Method (UFTM) | Edge-on (Highly Aligned) | 7.0 x 10⁻² | nih.gov |

Other Potential Applications in Organic Optoelectronics

Beyond transistors and solar cells, the unique properties of asymmetrically substituted polythiophenes suggest their utility in other organic optoelectronic applications, such as organic light-emitting diodes (OLEDs) and thermoelectric devices.

Organic Light-Emitting Diodes (OLEDs): Polythiophenes, including P3HT, are utilized in OLEDs, often as hole-injection or transport layers, and sometimes as the emissive layer itself. nih.govnih.gov The introduction of a 2-ethylhexyl side chain, as seen in copolymers, is a strategy to tune the polymer's electronic energy levels. osti.gov Specifically, it can modify the Highest Occupied Molecular Orbital (HOMO) level, which is critical for matching the energy levels of other materials in the OLED stack to ensure efficient charge injection and recombination. The branched side chain can also enhance solubility, allowing for easier processing from solution. osti.gov While P3HT itself has been explored for OLEDs, its derivatives are continuously being developed to improve efficiency and color purity. thermofisher.com

Thermoelectrics: Conducting polymers are promising materials for thermoelectric generators, which convert waste heat into useful electrical energy. rsc.org The key metric for thermoelectric performance is the power factor (α²σ), where α is the Seebeck coefficient and σ is the electrical conductivity. For polythiophenes like P3HT, doping is essential to increase the electrical conductivity to a level suitable for thermoelectric applications. aps.orgescholarship.org

The following table presents thermoelectric properties for doped P3HT, illustrating the performance achievable with this class of polymers.

| Dopant | Doping Method | Electrical Conductivity (σ) (S/cm) | Seebeck Coefficient (α) (μV/K) | Power Factor (α²σ) (μW/m·K²) | Reference |

|---|---|---|---|---|---|

| F4TCNQ | Solution Doping | ~1 | ~340 | ~1 | aps.org |

| F4TCNQ | Vapor Phase Doping | Significantly Higher than Solution | Not Strongly Enhanced | Improved | escholarship.org |

| Mo(tfd-COCF₃)₃ | High-Temperature Rubbing | ~509 | ~56 | ~160 | uobasrah.edu.iq |

Stability and Degradation Mechanisms of Poly 2 2 Ethylhexyl 3 Hexylthiophene Systems

Photo-Oxidative Degradation Pathways

Photo-oxidative degradation involves a series of chemical reactions initiated by light absorption in the presence of oxygen, leading to irreversible changes in the polymer's chemical structure. These changes disrupt the π-conjugated backbone, which is responsible for the material's electronic properties, thereby degrading device performance. For polythiophenes, theoretical and experimental studies on P3HT serve as a primary model for understanding these pathways. idtechex.comresearchgate.net The process generally begins with the photo-excitation of the polymer, which can then transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS).

The generation of reactive oxygen species is a key step in the photo-degradation cascade. The two most prominent species implicated in the degradation of polythiophenes are singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻•).

Singlet Oxygen (¹O₂): Singlet oxygen is an electronically excited state of molecular oxygen. It is typically formed via energy transfer from the photo-excited triplet state of the polymer sensitizer (B1316253) to ground-state triplet oxygen. ¹O₂ is highly electrophilic and can react directly with the electron-rich thiophene (B33073) rings. While some studies have concluded that singlet oxygen plays a considerable role in the degradation of P3HT, particularly in solution, its exact contribution in solid-state films is more complex and debated. svc.orgresearchgate.net Some research suggests that its role in films may be less significant than other radical pathways. svc.org The transformation from superoxide radicals can also be a source of singlet oxygen in certain chemical systems. aip.org

Superoxide Radicals (O₂⁻•): The superoxide radical is formed when an electron is transferred from the photo-excited polymer to molecular oxygen. While less reactive than singlet oxygen or hydroxyl radicals, it is a precursor to other more aggressive ROS, such as hydroperoxyl radicals (HOO•) and, subsequently, hydrogen peroxide and hydroxyl radicals (•OH). aip.orgrti.org Evidence for the involvement of superoxide and hydroxyl radicals has been established in the degradation of various organic compounds and is considered a plausible pathway in polythiophene degradation. idtechex.comrti.org These radicals can initiate chain reactions that lead to extensive polymer damage.

The interplay between these reactive species is complex. For instance, experimental evidence from related fields shows that superoxide radicals can trigger the formation of singlet oxygen, creating multiple parallel degradation pathways. aip.org

The degradation of P3EHT and related polythiophenes is not confined to a single reaction but involves a multi-step process that attacks both the alkyl side chains and the conjugated backbone.

Side-Chain Oxidation: The degradation mechanism is widely believed to be initiated at the alkyl side chains. The carbon atom adjacent to the thiophene ring (the α-carbon) is particularly susceptible to hydrogen abstraction by radicals. idtechex.comresearchgate.net This initial step is critical as it forms a polymer radical, which then reacts with molecular oxygen to form a peroxyl radical (ROO•).

Initiation: A radical (R•), often a hydroxyl radical, abstracts a hydrogen atom from the side chain.

Propagation: The resulting alkyl radical on the polymer side chain reacts with O₂ to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from a neighboring polymer chain, propagating the radical chain reaction.

Backbone Oxidation: The radicals generated on the side chains, particularly peroxyl radicals, can subsequently attack the main conjugated backbone. idtechex.com Theoretical studies on P3HT indicate that this provides a low-energy pathway for degradation. idtechex.com The primary point of attack on the backbone is the electron-rich sulfur atom in the thiophene ring. researchgate.net Oxidation of the sulfur leads to the formation of sulfur oxides (sulfoxides and sulfones), which disrupts the planarity and conjugation of the thiophene ring. This interruption of the π-electron system leads to a blue-shift in the polymer's absorption spectrum and a rapid decline in its charge transport properties. The process ultimately results in chain scission and a reduction in molecular weight. mdpi.com

Influence of Environmental Factors on Polymer Stability

The rate and extent of poly[2-(2-Ethylhexyl)-3-hexylthiophene] degradation are profoundly influenced by external environmental conditions, namely the presence of oxygen, moisture, and the intensity and wavelength of light exposure.

| Environmental Factor | Effect on P3EHT/P3HT Stability | Research Findings |

| Light Exposure | Acts as the energy source to initiate photo-oxidation. The energy of the photons must be sufficient to excite the polymer into a state that can react with oxygen. | Shorter wavelengths of light (i.e., UV-visible) are generally more harmful and accelerate degradation more than longer wavelengths. mdpi.com The stability of organic compounds is significantly reduced under direct sunlight. kaist.ac.kr |

| Oxygen | Essential for photo-oxidative degradation. It acts as the primary oxidizing agent, leading to the formation of damaging reactive oxygen species (ROS) like singlet oxygen and superoxide radicals. | The presence of ambient oxygen is a prerequisite for the main degradation pathways involving side-chain and backbone oxidation. idtechex.comsvc.org The partial pressure of oxygen can influence the kinetics of degradation. tandfonline.com |

| Moisture (Water) | Can accelerate degradation by facilitating the formation of highly reactive hydroxyl radicals (•OH). It can also contribute to physical degradation mechanisms. | Water can react with superoxide radicals to form hydroperoxyl radicals and hydrogen peroxide, which are precursors to •OH. The presence of moisture is a critical factor for which high-performance encapsulation is required. idtechex.commdpi.com |

These three factors work in concert to degrade the polymer. The absence of any one of them can significantly slow down the degradation process. For instance, storing the polymer in the dark or under an inert atmosphere dramatically enhances its lifetime. This synergistic effect underscores the necessity of comprehensive protection strategies for devices utilizing these materials.

Strategies for Enhancing Polymer and Device Stability

To overcome the intrinsic instability of P3EHT-based systems, several strategies have been developed, focusing on both chemical modification at the material level and physical protection at the device level.

Introducing stabilizing additives into the polymer bulk is a common and effective method to retard degradation. These additives work through various mechanisms, primarily by interrupting the radical chain reactions of oxidation.

| Additive Type | Example(s) | Mechanism of Action |

| Hindered Amine Light Stabilizers (HALS) | Chimassorb 944, Tinuvin 770 | HALS do not absorb UV radiation but act as radical scavengers. They are converted into stable nitroxyl (B88944) radicals, which trap the alkyl and peroxyl radicals that propagate degradation, effectively breaking the oxidation cycle. researchgate.net |

| Phenolic Antioxidants | Irganox 1010 | These compounds act as hydrogen donors, neutralizing peroxyl radicals and converting them into inert hydroperoxides, thus terminating the chain reaction. researchgate.net |

| Phosphites and Phosphonites | Tris(2-ethylhexyl) phosphite | These are secondary antioxidants that decompose hydroperoxides into non-radical, stable products, preventing them from splitting into more reactive radicals. researchgate.netidtechex.com |

| Carbon Nanomaterials | Multi-Walled Carbon Nanotubes (MWCNT) | MWCNTs have been shown to significantly reduce the rate of P3HT degradation. The proposed mechanism involves the quenching of excited states of the polymer and potentially scavenging radicals, thus dissipating the energy that would otherwise lead to photo-oxidation. researchgate.net |

| Fullerenes | Fullerene (C60) | Fullerenes and their derivatives can act as radical traps. In other polymer systems, they have been shown to enhance thermal stability and oxygen resistance. innovations-report.com |

The choice of stabilizer often involves a blend of primary (radical scavenging) and secondary (hydroperoxide decomposing) antioxidants to provide comprehensive protection during processing and throughout the device's service life. researchgate.net

While additives can slow degradation, the most robust method for ensuring long-term stability is to physically isolate the active polymer layer from the environment using high-performance encapsulation. mdpi.com The goal is to create a barrier that is impermeable to oxygen and moisture. For organic photovoltaics, the required water vapor transmission rate (WVTR) is on the order of 10⁻⁵ g/m²/day, and the oxygen transmission rate (OTR) must be less than 10⁻³ cm³/m²/day. idtechex.com

Several advanced encapsulation technologies are employed:

| Encapsulation Technology | Description | Key Materials |

| Thin-Film Encapsulation (TFE) | Involves depositing one or more very thin barrier layers directly onto the device. This is considered a highly promising approach for flexible electronics. aip.orgresearchgate.net | Single layers of inorganic materials like Aluminum Oxide (Al₂O₃), Silicon Nitride (SiNₓ), or Silicon Oxide (SiOₓ) are deposited via techniques such as Atomic Layer Deposition (ALD) or Plasma-Enhanced Chemical Vapor Deposition (PECVD). tue.nlresearchgate.net |

| Multilayer Barriers | Consists of alternating layers of inorganic and organic materials. The inorganic layers provide the primary barrier, while the organic layers planarize the surface and decouple defects between successive inorganic layers, creating a tortuous path for permeant diffusion. researchgate.net | Inorganic: Al₂O₃, SiOₓ, SiNₓ. Organic: Flexible polymers or acrylates. This structure significantly improves barrier performance over single-layer TFE. researchgate.netresearchgate.net |

| Flexible Glass | Utilizes ultra-thin (typically <100 µm) sheets of glass as a barrier. Glass is an excellent barrier to both oxygen and moisture but is traditionally rigid. Thinning it imparts flexibility. | Specially formulated alkali-free flexible glass. It can be laminated onto the device using a barrier adhesive to seal the edges. idtechex.com |

| Direct Deposition from Solution | A solution-based method where a precursor ink is deposited on the device and cured at low temperatures to form a dense silica-like barrier layer. | Perhydropolysilazane (PHPS) ink, which converts to a silica (B1680970) (SiO₂) layer upon UV and gentle thermal curing. This method avoids high-vacuum processes. |

These encapsulation strategies, particularly multi-layer TFE and flexible glass, are critical for achieving the long operational lifetimes required for the commercial viability of devices based on P3EHT and other organic conjugated polymers. idtechex.comresearchgate.net

Emerging Research Directions and Future Outlook for 2 2 Ethylhexyl 3 Hexylthiophene Based Materials

Development of Novel Monomer Derivatives for Fine-Tuning Optoelectronic Properties

The optoelectronic properties of conjugated polymers are intrinsically linked to their molecular structure. For polythiophene-based materials, modifying the monomer is a primary strategy for tuning these characteristics. The development of novel derivatives of 2-(2-Ethylhexyl)-3-hexylthiophene focuses on strategic chemical modifications to control the polymer's electronic energy levels (HOMO and LUMO), bandgap, and charge carrier mobility.

Research into related polythiophenes has demonstrated that altering the side-chain architecture or introducing functional end-groups can significantly impact performance. For instance, studies on P3HT have shown that functionalizing the polymer chain ends can improve absorption properties and the performance of organic solar cells (OSCs) compared to the pristine polymer. mdpi.com The introduction of bulky, branched side-chains like 2-ethylhexyl is a key design choice aimed at improving solubility in common organic solvents, which is crucial for solution-based processing techniques. However, the exact placement and structure of these chains also influence the planarity of the polymer backbone and the degree of intermolecular π-π stacking, which are critical for efficient charge transport.

Future work on derivatives will likely involve synthesizing analogs with different electron-donating or electron-withdrawing groups attached to the thiophene (B33073) ring or the alkyl side-chains. This approach allows for precise control over the electronic properties. For example, incorporating electron-withdrawing moieties can lower both HOMO and LUMO energy levels, potentially improving air stability and altering the absorption spectrum. The goal is to create a library of monomers that provide a predictable "tuning knob" for properties relevant to specific applications, such as light-emitting diodes or photodetectors. nih.gov

| Modification Strategy | Anticipated Effect on Properties | Potential Application |

| Varying Alkyl Chain Length/Branching | Modifies solubility, film morphology, and π-π stacking distance. | Organic Photovoltaics (OPV), Organic Field-Effect Transistors (OFETs) |

| Introducing Electron-Withdrawing Groups | Lowers HOMO/LUMO levels, potentially increases electron affinity. | n-type semiconductors for OFETs, improved air stability. |

| Functionalizing Chain End-Groups | Improves absorption, enhances interfacial properties with other materials. mdpi.com | Enhanced efficiency in OPVs and other heterojunction devices. |

| Copolymerization with other Thiophene units | Creates random or block copolymers with averaged or combined properties. rdd.edu.iqresearchgate.net | Broad-absorption solar cells, white-light emitting diodes. |

This table presents expected outcomes based on established structure-property relationships in polythiophene chemistry.

Exploration of Advanced Copolymer Architectures and Multi-Component Blends for Synergistic Effects

Moving beyond homopolymers, the synthesis of advanced copolymer architectures represents a powerful strategy for creating multifunctional materials. By combining this compound with other monomers, researchers can develop block, random, or alternating copolymers that exhibit synergistic properties not achievable with single-component systems.

Block copolymers, which consist of distinct, covalently linked polymer chains, are of particular interest. For example, a rod-coil block copolymer could be created by pairing a rigid polythiophene block (the "rod") with a flexible, non-conjugated polymer block (the "coil"), such as polystyrene or polyethylene (B3416737) glycol. researchgate.netrsc.org This architecture drives self-assembly into well-defined nanostructures, such as lamellae or fibrils, which can be exploited to create ordered pathways for charge transport or to control the morphology of bulk heterojunction solar cells. researchgate.netresearchgate.net The synthesis of poly(3-hexylthiophene)-block-poly(acrylic acid) has been shown to self-assemble into complex hierarchical structures. rsc.org

Multi-component blends offer another avenue for performance enhancement. Blending a this compound-based polymer with other materials, such as fullerene derivatives (like PCBM) for solar cells or elastomeric block copolymers for flexible electronics, is a common practice. rsc.org The challenge lies in controlling the morphology of the blend at the nanoscale to ensure efficient charge separation at donor-acceptor interfaces and continuous pathways for charge collection. rsc.org Advanced approaches include using block copolymers as compatibilizers or nanostructuring agents within a blend to direct the assembly of the active materials and improve device efficiency and stability. researchgate.net

| Architecture/Blend | Key Components | Synergistic Effect | Reference Example (P3HT-based) |

| Rod-Coil Block Copolymer | P3HT block, Polystyrene (PS) block | Microphase separation creates ordered nanostructures for charge transport. | P3HT-b-PS researchgate.net |

| All-Conjugated Block Copolymer | P3HT block, Poly(9,9-dioctylfluorene) (PF) block | Combines different absorption profiles for broad solar spectrum coverage or white light emission. | PFBPT nih.gov |

| Conjugated Polymer/Elastomer Blend | P3HT, Polystyrene-block-polyisoprene-block-polystyrene (PS-PI-PS) | Imparts mechanical flexibility and stretchability to the conductive polymer network. | P3HT/PS-PI-PS Blends rsc.org |

| Donor/Acceptor Blend | P3HT, Fullerene derivative (e.g., PCBM) | Creates a bulk heterojunction for efficient charge separation in organic solar cells. | P3HT:PCBM |

This table illustrates copolymer and blend strategies using well-documented P3HT systems as models.

Advancements in In-situ Characterization Techniques during Polymerization and Device Operation

Understanding the formation of materials and their behavior under operational stress is critical for improving performance and longevity. Advancements in in-situ characterization techniques allow researchers to monitor the synthesis and function of this compound-based materials in real-time.

During polymerization, techniques such as UV-Vis spectroscopy can track the formation of the conjugated polymer by observing the growth of the characteristic π-π* absorption peak. This provides real-time kinetic data on the polymerization process. mdpi.com Monitoring the reaction as it happens is crucial for achieving precise control over molecular weight and dispersity, which are key parameters influencing the final properties of the material. ethz.ch

For device analysis, operando techniques are invaluable. These methods characterize the device as it is actively working. For example, in-situ X-ray diffraction or grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used to observe changes in the polymer's crystalline structure and molecular orientation within a transistor or solar cell under an applied voltage or illumination. This can reveal mechanisms of degradation or performance loss related to morphological changes. Similarly, real-time electrical measurements during exposure to different environments can be used to characterize the sensitivity and response time of sensor devices. epa.gov These advanced characterization tools bridge the gap between static material properties and dynamic device performance, providing essential feedback for rational material design.

Rational Design Principles for High-Performance Organic Semiconductors based on Structure-Property Relationships

The development of high-performance organic semiconductors is increasingly guided by rational design principles derived from a deep understanding of structure-property relationships. nih.govosti.gov For materials based on this compound, this involves correlating specific molecular features with macroscopic electronic and morphological properties.

A central goal is to control the solid-state packing of the polymer chains. The branched 2-ethylhexyl and linear hexyl side chains are not merely for solubility; their interplay dictates the intermolecular spacing and degree of π-orbital overlap between adjacent polymer backbones. This, in turn, governs the charge carrier mobility. Computational modeling and experimental studies are combined to predict how subtle changes in the side-chain structure will affect the crystalline packing and, consequently, the electronic transport.

These design principles extend to the donor-acceptor interface in photovoltaic devices. Precise manipulation of the interface is critical for suppressing charge recombination, a major loss mechanism in organic solar cells. nih.govosti.gov By rationally designing the polymer structure, researchers can influence the interfacial energy levels and morphology to promote efficient charge separation and minimize recombination, leading to higher device efficiencies. nih.gov Studies on copolymers of P3HT and thiophene have shown that varying the monomer ratio can systematically tune the optical band gap, providing a clear example of a structure-property relationship. rdd.edu.iqresearchgate.netjobrs.edu.iq

Scaling-up of Synthesis and Processing for Commercial Viability

For any promising new material to make a real-world impact, a scalable and cost-effective synthesis and processing route is essential. The commercial viability of this compound-based polymers hinges on moving from laboratory-scale batches to large-scale production without sacrificing material quality.

The Grignard Metathesis (GRIM) polymerization is a common and relatively simple method for producing poly(3-alkylthiophene)s and is a strong candidate for scaling up. researchgate.net Research is focused on optimizing this process to improve yields, control molecular weight consistently across large batches, and minimize the generation of chemical waste. An important development is the use of air- and moisture-tolerant catalyst systems and reaction conditions, which significantly simplifies the synthesis and reduces manufacturing costs by eliminating the need for strict inert atmosphere glovebox environments. umich.edu

Furthermore, the exploration of more environmentally friendly "green" solvents is a key area of research. For instance, replacing common solvents like tetrahydrofuran (B95107) (THF) with bio-derived alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) in the polymerization process can reduce the environmental footprint of production. researchgate.net On the processing side, developing high-throughput deposition techniques like roll-to-roll printing or slot-die coating is crucial for fabricating large-area devices, such as flexible solar panels, at a low cost. The solubility and solution rheology imparted by the 2-(2-ethylhexyl) and 3-hexyl side chains are critical parameters that must be optimized for these high-speed coating methods.

Q & A

Basic: What are the recommended synthesis methods for 2-(2-ethylhexyl)-3-hexylthiophene, and how do side-chain branching and regioselectivity influence polymerization?

Methodological Answer:

Synthesis typically involves Kumada or Stille coupling reactions to achieve regioregularity in the thiophene backbone. The branched 2-ethylhexyl and linear hexyl side chains introduce steric effects, which can reduce polymerization rates compared to linear analogs. For example, 3-(2-ethylhexyl)thiophene monomers exhibit lower reactivity in catalyst-transfer copolymerization (e.g., nickel-catalyzed systems) due to steric hindrance, necessitating optimized reaction temperatures or extended polymerization times . Characterization via gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) is critical to confirm molecular weight distributions and regioregularity (>95% head-to-tail linkages).

Advanced: How does copolymerization with 3-hexylthiophene affect the optoelectronic properties of block copolymers containing this compound?

Methodological Answer: